REACTION_SMILES
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[CH2:32]=[O:33].[CH:1]1([n:4]2[cH:5][c:6]([C:25](=[O:26])[OH:27])[c:7](=[O:24])[c:8]3[cH:9][c:10]([F:23])[c:11]([N:16]4[CH2:17][CH:18]([CH3:22])[NH:19][CH2:20][CH2:21]4)[c:12]([O:14][CH3:15])[c:13]23)[CH2:2][CH2:3]1.[CH:29]([OH:30])=[O:31].[ClH:28]>>[CH:1]1([n:4]2[cH:5][c:6]([C:25](=[O:26])[OH:27])[c:7](=[O:24])[c:8]3[cH:9][c:10]([F:23])[c:11]([N:16]4[CH2:17][CH:18]([CH3:22])[N:19]([CH3:29])[CH2:20][CH2:21]4)[c:12]([O:14][CH3:15])[c:13]23)[CH2:2][CH2:3]1.[ClH:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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COc1c(N2CCNC(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(N2CCNC(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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COc1c(N2CCN(C)C(C)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |